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The tables below summarize key quantitative data and experimental parameters for studying Sotagliflozin.

Table 1: Key In Vitro Biochemical Assay Parameters for Sotagliflozin

Assay
Parameter

Description / Value

Significance |/ Purpose

Primary Target
(SGLT2)

Secondary
Target (SGLT1)

Off-Target
(NHE1)

Key Metabolite

IC50: 0.0018 pM (1.8 nM) [1]

IC50: 0.036 pM (36 nM) [1]

Demonstrated binding and inhibition in
molecular docking and drug response
assays [3].

M19 (Sotagliflozin-3-O-glucuronide) [2]

Potent inhibition of renal glucose
reabsorption [2].

Inhibition of intestinal glucose absorption;
20-fold selectivity for SGLT2 over SGLT1

[1].

Proposed mechanism for
cardioprotective effects, reducing
intracellular Na+ and Ca2+ [3].

Formed by UGT1A1, UGT1A9, and
UGT2B7 enzymes [2].

Table 2: Relevant In Vivo and Ex Vivo Model Parameters Useful for informing in vitro model validation

and translational research.
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Parameter | Model Description / Value Significance | Purpose
Zebrafish Model Treatment: 0.2-5 pM Evaluates survival, locomotion, and myocardial
(DM-HFrEF) for >24 hours [3] contractile function (e.g., ventricular fractional

shortening) [3].

Clinical Dose 200 mg daily, titrated to  Provides context for physiologically relevant
(Human) 400 mg [4] concentrations in translational studies.
Plasma Half-Life 13.5 to 20.7 hours [2] Informs dosing frequency and steady-state
(Human) concentrations for experimental design.

Detailed Experimental Protocols

Based on published research, here are detailed methodologies for key experiments involving Sotagliflozin.

SGLT1/2 Inhibition and Incretin Response Assay

This protocol assesses the compound's direct SGLT1 inhibition in the intestine and its downstream metabolic

effects, adapted from a human study comparing Sotagliflozin and Empagliflozin [5].

Workflow: SGLT1 Inhibition & Incretin Response
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Study Population:
T2D & Hypertension
Stable metformin + ACEi/ARB

Analyze Plasma:
Glucose, Insulin, GIP, GLP-1

Click to download full resolution via product page

Key Procedures:

¢ Subject Preparation: Patients with Type 2 Diabetes and hypertension are maintained on a
standardized diet in a controlled in-house setting for 5 days prior to the test [5].

e Dosing and Meal Challenge: Administer a single dose of Sotagliflozin (400 mg) or a comparator
drug 1 hour before a standardized high-calorie meal (~1000 kcal). This timing is critical as food
increases Sotagliflozin absorption [5] [4].

¢ Blood Collection and Analysis: Collect timed blood samples over a 14-hour period. Key time points
are immediately before the meal and at 30, 60, 90, 120, and 180 minutes postprandially [5].

¢ Key Measurements:

o Primary: Plasma glucose (to assess PPG reduction).

o Secondary: Insulin, C-peptide, GIP, and GLP-1. Sotagliflozin should show a significant
reduction in postprandial GIP and an increase in GLP-1 after the first meal compared to
selective SGLT2 inhibitors, confirming SGLT1 inhibition [5].
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Molecular Docking and NHE1 Interaction Assay

This in silico and in vitro protocol confirms Sotagliflozin's off-target binding to the cardiac sodium-hydrogen

exchanger 1 (NHE1), a proposed cardioprotective mechanism [3].

Workflow: NHE1 Interaction Analysis

In Silico Molecular Docking
Target: NHEL1 structure
Control: Cariporide (known inhibitor)

Click to download full resolution via product page

Key Procedures:

¢ Molecular Docking:
o Obtain the 3D crystal structure of the NHE1 protein from a protein data bank.
o Prepare the ligand structures of Sotagliflozin, Empagliflozin, and Cariporide (a known NHE1
inhibitor) for docking.
o Perform the docking simulation using software like AutoDock Vina to calculate binding energies
and identify key interaction sites. The results should show that Sotagliflozin has a similar
binding affinity to NHE1 as Cariporide and Empagliflozin [3].
¢ Drug Affinity Response Target Stability (DARTS) Assay:
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o This assay is based on the principle that a small molecule binding to a protein can stabilize it
against proteolysis.

o Incubate the NHEL1 protein with Sotagliflozin, Empagliflozin, or a control.

o Subject the mixture to proteolysis (e.g., using pronase). A stabilized protein indicates direct
binding.

¢ Functional NHE1 Activity Assay:

o Use cultured cardiomyocytes or other relevant cell lines.

o Load cells with sodium-sensitive (e.g., SBFI-AM) or calcium-sensitive (e.g., Fura-2-AM)
fluorescent dyes.

o Acidity the extracellular medium to activate NHE1. Measure the recovery of intracellular pH (or
the concomitant rise in Na+ and Ca2+) in the presence and absence of the drugs.

o Expected Outcome: Sotagliflozin, like Cariporide and Empagliflozin, should effectively blunt
the rise in intracellular Na+ and Ca2+, confirming functional NHE1 inhibition [3].

Zebrafish Model for Cardioprotective Efficacy

This protocol uses a zebrafish model of diabetic heart failure to evaluate the integrated cardioprotective

effects of Sotagliflozin in vivo [3].

Workflow: Zebrafish Cardioprotection Assessment
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Induce Diabetes-like State
(3-4 dpf):
40 mM D-glucose immersion
+ 50 pg/ml Streptozotocin (2h)

Click to download full resolution via product page

Key Procedures:

¢ Model Generation (DM-HFrEF):

o At 3 days post-fertilization (dpf), immerse wild-type or transgenic (myl7:EGFP) zebrafish larvae
in egg water containing 40 mM D-glucose.

o At 4 dpf, add 50 pg/ml Streptozotocin (STZ) to the water and incubate for 2 hours in the dark.
STZ penetrates and damages pancreatic 3-cells.

o At 5 dpf, induce heart failure by adding Terfenadine, a potassium channel blocker that causes
HFrEF. Use D-mannitol as an osmotic control for glucose [3].

¢ Drug Treatment:

o Concurrently with Terfenadine exposure, add Sotagliflozin to the water at concentrations
ranging from 0.2 to 5 puM. Higher concentrations (e.g., 25 pM) have been associated with
adverse effects, indicating a narrow efficacy window in this model [3].

o Incubate the larvae with the drug for more than 24 hours before assessment.

¢ Functional Endpoint Analysis:
o Survival Rate: Monitor and record lethality daily.
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o Locomotion: Use systems like DanioVision and EthoVision XT to track movement.

o Cardiac Contractility: Anesthetize transgenic larvae and record the beating heart under a
fluorescence microscope for 30 seconds. Calculate Ventricular Fractional Shortening (VFS)
using the formula: vFS = (VDd - VDs) / VDd x 100, where VDd is end-diastolic volume
and VDs is end-systolic volume [3].

o Molecular Markers: Use qRT-PCR to measure the expression of heart failure markers like
brain natriuretic peptide (nppb) [3].

Application Notes for Researchers

e SGLT1 vs. SGLT2 Effects: To isolate SGLT1-specific effects in intestinal models, consider using a
selective SGLT2 inhibitor as a control. The unique signature of Sotagliflozin is a significant reduction
in postprandial GIP and a boost in GLP-1, particularly after the first meal of the day [5].

e Concentration Guidance: For in vitro experiments, a concentration range of 0.1 to 10 pM is a
rational starting point for probing target engagement, encompassing the known IC50 values for
SGLT2/1 and the efficacious concentrations seen in the zebrafish model [3] [1].

e Cardioprotection Mechanism: When investigating cardiovascular benefits, include assays for NHE1
inhibition, as this off-target effect may be a significant contributor, independent of SGLT1/2 inhibition

[3].

o Safety Profiling: In animal or long-term in vitro models, be mindful of dose-dependent toxicity.
Carefully establish the therapeutic window, as high concentrations of Sotagliflozin may reverse
beneficial effects [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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